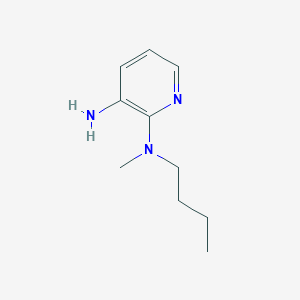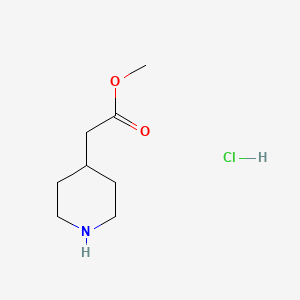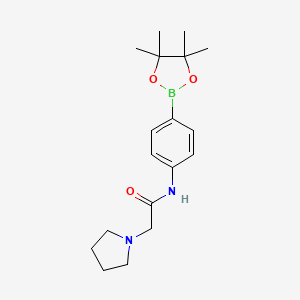
N2-Butyl-N2-methylpyridine-2,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-Butyl-N2-methylpyridine-2,3-diamine is a chemical compound with the molecular formula C10H17N3 . It is used as an intermediate in pharmaceutical research and development .
Molecular Structure Analysis
The molecular structure of N2-Butyl-N2-methylpyridine-2,3-diamine consists of 10 carbon atoms, 17 hydrogen atoms, and 3 nitrogen atoms . The molecular weight of this compound is 179.26 .Physical And Chemical Properties Analysis
N2-Butyl-N2-methylpyridine-2,3-diamine is a solid at room temperature . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C . The boiling point of this compound is not specified in the search results .Wissenschaftliche Forschungsanwendungen
Catalysis in Transfer Hydrogenation
N2-Butyl-N2-methylpyridine-2,3-diamine: has been utilized in the synthesis of water-soluble palladium complexes. These complexes, when modified with β-cyclodextrin, act as homogeneous, eco-friendly, and reusable catalysts for transfer hydrogenation of carbonyl compounds in water . This process is significant for the production of secondary alcohols from aromatic ketones, using isopropyl alcohol as a green reducing agent.
Synthesis of Chiral Molecules
The chiral cavity present in β-cyclodextrin, when combined with the palladium complex of N2-Butyl-N2-methylpyridine-2,3-diamine , facilitates chiral induction. This is particularly useful in the synthesis of chiral molecules, which are important in pharmaceuticals and agrochemicals .
Environmental Chemistry
Due to its eco-friendly properties, this compound can be used in environmental chemistry applications where minimizing toxic waste is crucial. Its role in catalyzing reactions in a water medium is a step towards sustainable chemical processes .
Industrial Applications
The stability, substrate selectivity, easy recovery, and reusability of the catalyst derived from N2-Butyl-N2-methylpyridine-2,3-diamine highlight its potential utility in various industrial applications, especially where green chemistry is a priority .
Eigenschaften
IUPAC Name |
2-N-butyl-2-N-methylpyridine-2,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-3-4-8-13(2)10-9(11)6-5-7-12-10/h5-7H,3-4,8,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRPJFLJAIAIIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=C(C=CC=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide](/img/structure/B1319517.png)
![Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1319519.png)




